molecular formula C12H10ClNO2S B2840665 Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 156274-30-5

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2840665
CAS No.: 156274-30-5
M. Wt: 267.73
InChI Key: MMXZJXMGUFZHIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate has diverse applications across several domains:

1. Medicinal Chemistry

  • Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by modulating gene expressions related to cell survival. It has demonstrated effectiveness against triple-negative breast cancer cell lines, significantly reducing cell viability at specific concentrations .

2. Biochemical Analysis

  • Enzyme Inhibition: The compound interacts with various enzymes, influencing their activity. For instance, it inhibits cyclooxygenase and cytochrome P450 enzymes, affecting metabolic pathways and drug interactions.
  • Cell Signaling Modulation: It affects cellular signaling pathways, which can alter gene expression and cellular metabolism, particularly in cancer cells.

3. Materials Science

  • Organic Semiconductors: this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties .

The biological activities of this compound are summarized in the following table:

Activity TypeDescription
Anti-inflammatoryInhibits cyclooxygenase enzymes; reduces inflammatory cytokines in macrophages.
AnticancerInduces apoptosis in cancer cells; effective against triple-negative breast cancer .
Enzyme InhibitionInhibits specific enzymes like cyclooxygenase and cytochrome P450.
Cell SignalingModulates gene expression and cellular metabolism; influences pro-apoptotic pathways.

Case Studies

1. Anti-inflammatory Effects

  • A study demonstrated that this compound significantly reduces inflammatory cytokine levels in activated macrophages. This highlights its potential as a therapeutic agent for inflammatory conditions.

2. Antitumor Studies

  • Research evaluating the compound's effects on MDA-MB-231 and MDA-MB-468 cell lines revealed that at a concentration of 13 μM, it inhibited cell growth significantly compared to control treatments. This suggests a promising role in cancer therapy .

3. Mechanistic Insights

  • Investigations into the molecular mechanisms indicated that the compound may not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways for its antitumor effects rather than classical apoptosis mechanisms.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical formula: C12H10ClNO2SC_{12}H_{10}ClNO_2S. The structural formula indicates the presence of a thiophene ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.

1. Antibacterial Activity

Research has demonstrated that thiophene derivatives exhibit notable antibacterial properties. This compound has been tested against various bacterial strains, showcasing effectiveness comparable to standard antibiotics. For example, studies indicate that compounds with similar structures have minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

CompoundBacterial Strains TestedMIC (µg/mL)Inhibition Zone (mm)
This compoundE. faecalis, P. aeruginosa40-5029, 24
CeftriaxoneVarious-Comparable to tested compound

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. The compound's efficacy was evaluated in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for related thiophene derivatives ranged from 1.5 to 20 µM, highlighting their potency against cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-7~7Induction of apoptosis
HepG-2~14Inhibition of cell cycle progression

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic role in inflammatory diseases .

CompoundCytokine Inhibition (%)
This compoundIL-6: 89%, TNF-α: 78%
Dexamethasone (control)IL-6: 83%, TNF-α: 72%

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound. For instance, a study published in MDPI highlighted the synthesis of various thiourea derivatives that demonstrated substantial anticancer and antibacterial activities . These findings suggest that modifications in the thiophene structure can lead to enhanced biological effects.

In another case study, researchers explored the molecular docking of methyl 3-amino derivatives against specific cancer targets, revealing favorable binding affinities that correlate with their observed biological activities . Such studies are crucial for understanding the mechanisms through which these compounds exert their effects.

Properties

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZJXMGUFZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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